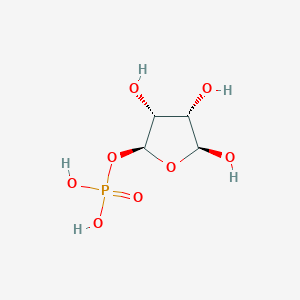
(2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl dihydrogen phosphate is a chemical compound that plays a significant role in various biochemical processes. It is a derivative of tetrahydrofuran, a five-membered ring compound containing oxygen. This compound is characterized by the presence of three hydroxyl groups and a dihydrogen phosphate group, making it highly reactive and versatile in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl dihydrogen phosphate typically involves the phosphorylation of a suitable tetrahydrofuran derivative. One common method involves the reaction of tetrahydrofuran-2,3,4,5-tetrol with phosphoric acid under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate the desired product. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency and yield of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl dihydrogen phosphate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various tetrahydrofuran derivatives with modified functional groups, which can be further utilized in different chemical and industrial applications.
Scientific Research Applications
(2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl dihydrogen phosphate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is involved in various biochemical pathways and can be used to study enzyme mechanisms and metabolic processes.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The hydroxyl and phosphate groups enable the compound to participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. These interactions can modulate enzyme activity, influence signal transduction pathways, and affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl monohydrogen phosphate
- (2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl phosphate
Uniqueness
Compared to its similar compounds, (2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl dihydrogen phosphate is unique due to its specific arrangement of hydroxyl and phosphate groups. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C4H9O8P |
|---|---|
Molecular Weight |
216.08 g/mol |
IUPAC Name |
[(2S,3R,4S,5S)-3,4,5-trihydroxyoxolan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C4H9O8P/c5-1-2(6)4(11-3(1)7)12-13(8,9)10/h1-7H,(H2,8,9,10)/t1-,2+,3-,4-/m0/s1 |
InChI Key |
VRFAWQKWVNQYPE-YCAKELIYSA-N |
Isomeric SMILES |
[C@@H]1([C@H]([C@@H](O[C@@H]1O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1(C(C(OC1O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















